molecular formula C13H19NO2 B13289474 3-[3-(Benzyloxy)propoxy]azetidine

3-[3-(Benzyloxy)propoxy]azetidine

Cat. No.: B13289474
M. Wt: 221.29 g/mol
InChI Key: KMBPEPXUJHYRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Benzyloxy)propoxy]azetidine (CAS 1876791-91-1) is a valuable chemical intermediate in organic synthesis and pharmaceutical research . This compound features an azetidine ring, a strained four-membered nitrogen heterocycle that can enhance the potency and pharmacokinetic properties of drug molecules. The molecule also contains a benzyl-protected hydroxypropyl chain, which offers a versatile handle for further synthetic modifications. With a molecular formula of C13H19NO2 and a molecular weight of 221.30 g/mol, it is characterized by high purity, often at 99%, making it suitable for demanding synthetic applications . Its primary research value lies in its role as a building block for the development of more complex molecular architectures, particularly in medicinal chemistry where the azetidine scaffold is of significant interest. The benzyloxy group can serve as a protective group for a primary alcohol, allowing for selective deprotection in multi-step syntheses. This product is intended for research purposes as a chemical reference standard or synthetic intermediate and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-(3-phenylmethoxypropoxy)azetidine

InChI

InChI=1S/C13H19NO2/c1-2-5-12(6-3-1)11-15-7-4-8-16-13-9-14-10-13/h1-3,5-6,13-14H,4,7-11H2

InChI Key

KMBPEPXUJHYRTQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Example Procedure:

  • Synthesis begins with benzyl alcohol, which is converted to benzyl chloride or bromide.
  • The halide reacts with a suitable nucleophile, such as a protected amino alcohol, to form the benzyloxy-propoxy chain.
  • Cyclization is induced by heating or using a base to form the azetidine ring, often through intramolecular nucleophilic attack of the amino group on an electrophilic carbon.

Limitations : This approach can be lengthy, with multiple purification steps, and may suffer from low yields due to side reactions.

Catalyzed Intramolecular Cyclization of Epoxy Amines

Recent advances have demonstrated the efficacy of Lewis acid catalysis, particularly Lanthanide triflates (La(OTf)₃) , in promoting regioselective intramolecular aminolysis of epoxy amines to form azetidines, including compounds like 3-[3-(Benzyloxy)propoxy]azetidine .

Key Methodology:

  • Starting Material : A linear epoxy amine bearing the benzyloxy-propoxy chain.
  • Catalysis : La(OTf)₃ catalyzes the regioselective ring-opening of the epoxy group, favoring formation of the azetidine ring.
  • Reaction Conditions :
    • Solvent: Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)
    • Temperature: Reflux conditions
    • Catalyst loading: Approximately 5 mol%
    • Duration: 2-3 hours

Reaction Scheme:

cis-3,4-epoxy amine + La(OTf)₃ → Azetidine derivative

Research Data:

  • Yields : Typically high (81-94%) with excellent regioselectivity.
  • Functional Group Tolerance : Compatible with various substituents, including benzyl, alkyl, and aromatic groups.
  • Advantages : Shorter reaction times, high regioselectivity, and operational simplicity.

Source:

  • The recent study published in Frontiers in Chemistry highlights La(OTf)₃-catalyzed regioselective aminolysis, emphasizing its utility in synthesizing nitrogen heterocycles like azetidines with complex substituents, including benzyloxy groups (Reference).

Modification of Epoxy or Amino Precursors

Another approach involves functionalizing epoxy compounds or amino derivatives with benzyloxy groups prior to cyclization:

Example:

  • Synthesis of epoxy benzyloxy compounds followed by cyclization under Lewis acid catalysis.
  • Use of protecting groups to prevent side reactions, followed by deprotection after ring formation.

Recent Innovations:

  • Use of La(OTf)₃ to catalyze regioselective ring-opening of epoxy amines, leading to azetidines with benzyloxy substituents attached through flexible linkers, as demonstrated in recent research (Reference).

Data Summary and Comparative Analysis

Methodology Starting Materials Catalysts/Reagents Reaction Conditions Yield Advantages Limitations
Conventional multi-step Amino alcohols, halogenated benzyloxy compounds Base, heat Multiple steps, purification Variable Flexibility in functionalization Lengthy, low overall yield
Lewis acid catalysis Epoxy amines with benzyloxy chains La(OTf)₃ Reflux in DCE or CH₂Cl₂ 81-94% High regioselectivity, short Requires specific substrates
Epoxy precursor modification Epoxy benzyloxy derivatives Lewis acids, protective groups Reflux, controlled deprotection Moderate to high Precise control over substituents Additional synthetic steps

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzyloxy)propoxy]azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.

    Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the azetidine ring.

Scientific Research Applications

Based on the provided search results, a detailed article focusing solely on the applications of the compound "3-[3-(Benzyloxy)propoxy]azetidine" is not available. However, the search results do provide information on azetidines and related compounds, which can be used to infer potential applications of this compound.

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are found in various biologically active molecules and pharmaceuticals .

Potential applications based on the search results:

  • MEK Inhibitors: Azetidines can be used as MEK inhibitors for treating proliferative diseases .
  • Pharmaceutical Intermediates: Azetidine-3-carboxylic acid can be used as an intermediate in the preparation of S1P1/Edg1 receptor agonists, which are immunosuppressive agents .
  • Antimicrobial and Anticancer Agents: Novel substituted benzamides have been designed, synthesized, and evaluated for their antimicrobial and anticancer activities .
  • Anti-inflammatory Activity: Some azetidinone derivatives have anti-inflammatory action .
  • Analgesic Activity: Certain benzimidazole derivatives have shown analgesic effects .
  • Chalcones Synthesis: Azetidines can be used in the synthesis of heterocyclic chalcones .
  • Derivatives for treating systemic infections: Azetidines can be used for development of therapeutic agents with better activity for treating life threatening systemic infections .
  • Treatment of Cryptosporidiosis: Azetidines have been identified as promising lead compounds for the treatment of cryptosporidiosis .

Table of Potential Applications

ApplicationSupporting Information
MEK InhibitorsCompounds of Formula (I) are MEK inhibitors and are useful in the treatment of proliferative diseases .
Pharmaceutical IntermediatesAzetidine-3-carboxylic acid is an intermediate useful in the preparation of certain S1P1/Edg1 receptor agonists, which are immunosuppressive agents .
Antimicrobial/Anticancer AgentsA sequence of novel substituted benzamides was designed, synthesized, and evaluated for their antimicrobial and anticancer activities .
Anti-inflammatory ActivityVijay Kumar reported the synthesis of N-Substituted- 3-chloro-2-azetidinones and screened it for its anti- inflammatory action .
Analgesic ActivityAmong the synthesized benzimidazole compounds, compound 3b showed the most promising central analgesic effect (46.15%) compared to morphine (48.08%), whereas compounds 6, 3c, and 3a showed significant peripheral analgesic activity at two different dose levels (25 mg/kg and 50 mg/kg) .
Treatment of CryptosporidiosisThis class of bicyclic azetidines has been exploited in performance-diverse libraries and identified as promising lead compounds for the treatment of cryptosporidiosis .

Case Studies

  • Cobimetinib Synthesis: Azetidines are used in the enantioselective synthesis of cobimetinib, a selective kinase inhibitor .
  • Anti-malarial Compound Synthesis: Azetidines are used in the synthesis of an anti-malarial compound, featuring a bicyclic azetidine as a key motif .
  • Anti-tumor agents: New benzodioxole-based thiosemicarbazone derivatives were synthesized and evaluated for their cytotoxic effects on A549 human lung adenocarcinoma, C6 rat glioma and NIH/3T3 mouse embryonic fibroblast cells .
  • TRI activity: Novel azetidines based on the 3-aryl-3-oxypropylamine scaffold were designed, synthesized, and evaluated as TRIs . Compound 6be showed activity in vivo in FST at 10 mg/kg IV or 20-40 mg/kg PO .

Mechanism of Action

The mechanism of action of 3-[3-(Benzyloxy)propoxy]azetidine involves its interaction with molecular targets and pathways. The ring strain in the azetidine ring facilitates bond cleavage and functionalization, making it reactive under specific conditions . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-[3-(Benzyloxy)propoxy]azetidine with key analogs, highlighting differences in molecular weight, substituents, and physicochemical properties:

Compound Name Molecular Formula Substituents Molecular Weight Boiling Point Density pKa Biological Activity
This compound C₁₃H₁₉NO₂ Benzyloxypropoxy 221.30 - - - Under investigation
3-(3-Fluorophenoxy)azetidine C₉H₁₀FNO 3-Fluorophenoxy 167.18 230°C 1.188 9.30 Not reported
3-(Benzyloxy)azetidine HCl C₁₀H₁₃NO·HCl Benzyloxy 199.68 - - - Potential CNS applications
KHG26792 C₁₇H₂₁NO·HCl Naphthalen-2-yl(propoxy)methyl 291.82 - - - Neuroprotective
3-(3-Fluoropropoxy)azetidine C₆H₁₂FNO 3-Fluoropropoxy 133.16 N/A N/A N/A Unknown
Key Observations:

Fluorinated derivatives (e.g., 3-(3-fluorophenoxy)azetidine) exhibit lower molecular weights and higher densities due to fluorine’s electronegativity. The pKa of 9.30 in this analog suggests moderate basicity, which could influence solubility and receptor interactions .

Conformational Stability :

  • X-ray crystallography of 3-phenyl-3-phenylmethoxyazetidine (30A) reveals a planar azetidine ring with substituents adopting equatorial positions, suggesting that bulkier groups (e.g., benzyloxypropoxy) may impose steric constraints affecting binding affinity .

Biological Activity

3-[3-(Benzyloxy)propoxy]azetidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this compound involves several steps, typically starting from readily available precursors. The process includes:

  • Formation of the azetidine ring through cyclization reactions.
  • Alkylation with benzyloxy groups to introduce the desired substituents.

The detailed synthetic routes often utilize methods that minimize the use of toxic reagents, making them more suitable for large-scale production .

Biological Evaluation

The biological activity of this compound has been evaluated in various contexts, particularly its potential as an acetylcholinesterase (AChE) inhibitor. This activity is significant as AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Acetylcholinesterase Inhibition

Research indicates that derivatives similar to this compound exhibit AChE inhibition with IC50 values ranging from 8.99 to 28.31 μM. Such compounds were tested using in vivo models, demonstrating memory-enhancing effects comparable to established drugs like piracetam .

The mechanism by which this compound exerts its biological effects may involve:

  • Binding Affinity : Molecular docking studies suggest a stable binding orientation at the AChE active site.
  • Neuroprotective Effects : The compound may enhance cholinergic transmission by preventing acetylcholine breakdown, thereby improving cognitive functions .

Case Studies and Research Findings

Several studies have documented the effects and potential therapeutic applications of compounds related to this compound:

  • Memory Enhancement in Animal Models :
    • In a study using mice, compounds with similar structures showed significant improvements in memory retention during maze tests, indicating their potential as cognitive enhancers .
  • Anti-inflammatory Properties :
    • Related compounds have demonstrated anti-inflammatory activities by inhibiting iNOS and COX-2 mRNA expressions, which could suggest a broader pharmacological profile for derivatives of azetidines .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Biological Activity IC50 (μM) Model Used
This compoundAChE Inhibition8.99 - 28.31Mice (memory tests)
Derivative AAnti-inflammatory (iNOS, COX-2)Not specifiedIn vitro assays
Derivative BMemory enhancementNot specifiedElevated plus maze

Q & A

Q. What are the recommended synthetic routes for 3-[3-(Benzyloxy)propoxy]azetidine, and how can reaction conditions be optimized?

The synthesis of this compound can be approached through multi-step protocols. A typical route involves:

Azetidine Functionalization : Reacting 3-aminoazetidine with a benzyloxypropyl halide under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the benzyloxypropoxy side chain.

Protection/Deprotection Strategies : Using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect reactive sites during intermediate steps, followed by acidic or catalytic hydrogenation for deprotection .

Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading (e.g., Pd/C for hydrogenolysis) to improve yields. Continuous flow reactors may enhance scalability and reproducibility .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring structure and benzyloxypropoxy substituent positions. Aromatic protons (δ 7.2–7.4 ppm) and azetidine ring protons (δ 3.5–4.0 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₉NO₃, expected [M+H]⁺ = 238.1443).
  • X-ray Diffraction : For unambiguous structural determination, particularly to resolve stereoelectronic effects of the benzyloxy group .

Q. How does the benzyloxypropoxy substituent influence the compound’s chemical reactivity?

The benzyloxy group introduces:

  • Steric Hindrance : Bulky substituents may slow nucleophilic attacks on the azetidine ring.
  • Electronic Effects : The electron-donating benzyloxy group increases electron density at the propoxy oxygen, enhancing its nucleophilicity in substitution reactions.
    Controlled experiments with analogs (e.g., methoxy vs. benzyloxy derivatives) can isolate these effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

SAR studies should:

Synthesize Analog Libraries : Vary substituents (e.g., halogens, alkyl chains) on the benzyl or azetidine rings.

Assay Biological Activity : Test against targets (e.g., kinases, GPCRs) using enzyme inhibition assays or cell-based models.

Compare with Known Derivatives : Reference existing data on structurally similar compounds (Table 1).

Table 1 : Comparative Biological Activity of Azetidine Derivatives

CompoundAnticancer Activity (IC₅₀, µM)Antimicrobial Activity (MIC, µg/mL)Source
3-(4-Methoxyphenoxy)azetidine850.6
3-(Benzyloxy)azetidine781.2

Q. What computational methods are effective for predicting this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., protein tyrosine phosphatases). PubChem’s 3D conformer data (CID: 1236862) provides starting structures .
  • QSAR Modeling : Train models on azetidine derivative datasets to predict logP, solubility, and toxicity.
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .

Q. How should researchers address contradictions in reported biological activity data for azetidine derivatives?

Replicate Studies : Ensure consistent assay conditions (e.g., cell lines, incubation times).

Control Variables : Test purity (>98% via HPLC) and stereochemical integrity (chiral HPLC).

Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify outliers .

Methodological Considerations

  • Handling Air-Sensitive Intermediates : Use Schlenk lines or gloveboxes for reactions involving azetidine’s strained ring.
  • Data Reproducibility : Document reaction parameters (e.g., solvent, catalyst loading) in detail for peer validation.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and computational resource usage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.